![molecular formula C10H9BrOS B11748714 1-(6-Bromobenzo[b]thiophen-2-yl)ethanol](/img/structure/B11748714.png)
1-(6-Bromobenzo[b]thiophen-2-yl)ethanol
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Overview
Description
1-(6-Bromobenzo[b]thiophen-2-yl)ethanol is a chemical compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. The presence of a bromine atom at the 6th position and an ethanol group at the 2nd position of the benzothiophene ring makes this compound unique. It has a molecular formula of C10H9BrOS and a molecular weight of 257.15 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Bromobenzo[b]thiophen-2-yl)ethanol typically involves the bromination of benzo[b]thiophene followed by the introduction of an ethanol group. One common method involves the reaction of benzo[b]thiophene with bromine in the presence of a catalyst to introduce the bromine atom at the 6th position. This is followed by a reaction with ethylene oxide or ethanol in the presence of a base to introduce the ethanol group .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(6-Bromobenzo[b]thiophen-2-yl)ethanol can undergo various types of chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include nucleophiles such as sodium azide (NaN3) and sodium thiolate (NaSMe).
Major Products Formed
Oxidation: Formation of 1-(6-Bromobenzo[b]thiophen-2-yl)acetaldehyde or 1-(6-Bromobenzo[b]thiophen-2-yl)acetic acid.
Reduction: Formation of 1-(6-Hydroxybenzo[b]thiophen-2-yl)ethanol.
Substitution: Formation of various substituted benzothiophenes depending on the nucleophile used.
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that 1-(6-Bromobenzo[b]thiophen-2-yl)ethanol exhibits notable anti-inflammatory effects. It has been shown to inhibit the enzyme 5-lipoxygenase, which is crucial in the biosynthesis of leukotrienes—mediators involved in inflammatory responses. By inhibiting this enzyme, the compound may reduce leukotriene production, suggesting potential applications in treating conditions associated with excessive inflammation such as arthritis and asthma .
Potential as an Antioxidant
The compound also demonstrates antioxidant activity. Studies on similar benzothiophene derivatives have indicated their capability to inhibit free radical-induced lipid oxidation, which is essential for preventing oxidative stress-related diseases . This property positions this compound as a candidate for further investigation in the development of antioxidant therapies.
Organic Electronics
The unique structure of this compound makes it suitable for applications in organic electronics. Its ability to form complex structures through various synthetic methodologies allows for the development of functionalized materials that can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells . The synthesis techniques reported include one-pot cyclization methods that enhance efficiency and reduce waste, making them environmentally friendly .
Comparative Analysis with Related Compounds
To better understand the unique features of this compound, a comparison with structurally similar compounds can be beneficial:
Compound Name | Structure Highlights | Unique Features |
---|---|---|
1-(Benzo[b]thiophen-2-yl)ethanol | Lacks bromine substitution | Exhibits similar biological activity without halogen |
1-(6-Chlorobenzo[b]thiophen-2-yl)ethanol | Contains chlorine instead of bromine | Potentially different reactivity and biological profile |
1-(Benzo[b]thiophen-3-yl)ethanol | Different position of substitution on the benzothiophene ring | May exhibit altered biological activity |
This table illustrates how variations in substitution can affect biological activity and potential applications.
Case Studies and Research Findings
Several studies have highlighted the potential of benzothiophene derivatives, including this compound:
- Anti-inflammatory Mechanism : A study demonstrated that compounds with similar structures inhibited leukotriene synthesis effectively, suggesting a promising pathway for developing anti-inflammatory medications .
- Antioxidant Activity : Research on related thiophene derivatives showed significant inhibition rates against lipid peroxidation, indicating potential therapeutic benefits for oxidative stress-related conditions .
- Synthesis Techniques : Innovative one-pot synthesis methods have been developed for creating complex benzo[b]thiophene structures, enhancing their application in organic electronics while minimizing environmental impact .
Mechanism of Action
The mechanism of action of 1-(6-Bromobenzo[b]thiophen-2-yl)ethanol is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, its bromine atom and ethanol group may allow it to interact with enzymes or receptors, leading to changes in cellular processes. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
1-(6-Bromo-3-chlorobenzo[b]thiophen-2-yl)ethanone: Similar structure but with a chlorine atom at the 3rd position and a ketone group instead of an ethanol group.
2-(Benzo[b]thieno[2,3-d]thiophen-2-yl)dibenzo[b,d]thiophene: Similar structure but with additional thiophene rings.
Uniqueness
1-(6-Bromobenzo[b]thiophen-2-yl)ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
1-(6-Bromobenzo[b]thiophen-2-yl)ethanol is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological effects, focusing on anti-inflammatory, antimicrobial, and potential anticancer properties, supported by data from various studies.
Chemical Structure and Properties
This compound is characterized by the presence of a brominated benzo[b]thiophene moiety attached to an ethanol group. Its molecular formula is C10H9BrOS, and it exhibits unique physicochemical properties that contribute to its biological activity.
1. Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases.
Study | Methodology | Findings |
---|---|---|
Cytokine assay | Reduced TNF-alpha and IL-6 levels in macrophages | |
Animal model | Decreased paw edema in rats with induced inflammation |
2. Antimicrobial Activity
The compound has shown promising results against various microbial strains. A study conducted on derivatives of benzo[b]thiophenes indicated that the presence of the bromine atom enhances antimicrobial efficacy.
Microbial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 128 µg/mL |
Escherichia coli | 256 µg/mL |
Candida albicans | 128 µg/mL |
These findings suggest that the alcohol moiety may play a crucial role in enhancing the antimicrobial activity of benzo[b]thiophene derivatives .
3. Anticancer Properties
Preliminary studies have also explored the anticancer potential of this compound. In vitro assays revealed that it can induce apoptosis in cancer cell lines, including HeLa and MCF-7 cells.
Cell Line | IC50 (μM) |
---|---|
HeLa | 15.4 |
MCF-7 | 20.3 |
Molecular docking studies suggest that the compound interacts with key proteins involved in cancer cell proliferation, providing a structural basis for its anticancer activity .
Case Studies
Several case studies highlight the biological effects of similar compounds within the benzo[b]thiophene family:
-
Case Study on Anti-Tubercular Activity :
A series of benzo[b]thiophene derivatives were tested against Mycobacterium tuberculosis, with some exhibiting low MIC values comparable to standard treatments like rifampicin . -
Case Study on Neuroprotective Effects :
The neuroprotective properties of related compounds have been documented, showing potential benefits in models of neurodegenerative diseases .
Properties
Molecular Formula |
C10H9BrOS |
---|---|
Molecular Weight |
257.15 g/mol |
IUPAC Name |
1-(6-bromo-1-benzothiophen-2-yl)ethanol |
InChI |
InChI=1S/C10H9BrOS/c1-6(12)9-4-7-2-3-8(11)5-10(7)13-9/h2-6,12H,1H3 |
InChI Key |
XLVVUFCNVBUAOG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(S1)C=C(C=C2)Br)O |
Origin of Product |
United States |
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